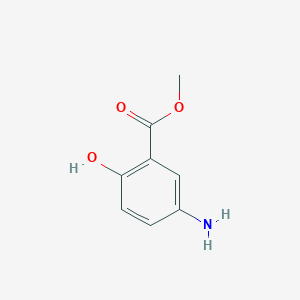

Methyl 5-amino-2-hydroxybenzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUHMQZOATZRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195416 | |

| Record name | Methyl 5-aminosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42753-75-3 | |

| Record name | Methyl 5-amino-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42753-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-aminosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042753753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-aminosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminosalicylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-amino-2-hydroxybenzoate synthesis from 5-nitrosalicylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 5-amino-2-hydroxybenzoate, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis originates from 5-nitrosalicylic acid and can proceed through two primary synthetic pathways. This document outlines detailed experimental protocols for each route, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the chemical pathways and experimental workflows to aid in comprehension and practical application.

Introduction

This compound, also known as methyl 5-aminosalicylate, is a key building block in the synthesis of various pharmaceutical compounds and other specialty chemicals.[1] Its structure, containing amino, hydroxyl, and methyl ester functionalities on an aromatic ring, makes it a versatile precursor for further chemical modifications. The synthesis typically starts from 5-nitrosalicylic acid, a commercially available starting material. This guide explores the two main strategies for this transformation:

-

Route A: Esterification of 5-nitrosalicylic acid to form methyl 5-nitro-2-hydroxybenzoate, followed by the reduction of the nitro group.

-

Route B: Reduction of 5-nitrosalicylic acid to 5-aminosalicylic acid, followed by esterification of the carboxylic acid.

This document provides a detailed examination of both routes, offering researchers the necessary information to select the most suitable method based on available equipment, desired yield, and safety considerations.

Synthetic Pathways

The synthesis of this compound from 5-nitrosalicylic acid can be achieved through two distinct, multi-step pathways. The choice between these routes will depend on factors such as reagent availability, scalability, and preferred purification methods.

Route A: Esterification Followed by Reduction

This pathway involves the initial protection of the carboxylic acid functionality as a methyl ester, followed by the chemical reduction of the nitro group to an amine.

Caption: Synthetic pathway for Route A.

Route B: Reduction Followed by Esterification

In this alternative route, the nitro group of 5-nitrosalicylic acid is first reduced to an amino group to yield 5-aminosalicylic acid. The subsequent step involves the esterification of the carboxylic acid to afford the final product.

Caption: Synthetic pathway for Route B.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in both synthetic routes.

Route A: Experimental Procedures

Step 1: Esterification of 5-Nitrosalicylic Acid to Methyl 5-nitro-2-hydroxybenzoate

This procedure is based on the Fischer-Speier esterification method.[2][3][4]

-

Reagents and Materials:

-

5-Nitrosalicylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, suspend 5-nitrosalicylic acid (1.0 eq) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 5-nitro-2-hydroxybenzoate.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Reduction of Methyl 5-nitro-2-hydroxybenzoate to this compound

This procedure utilizes catalytic hydrogenation, a common and efficient method for nitro group reduction.[5][6]

-

Reagents and Materials:

-

Methyl 5-nitro-2-hydroxybenzoate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Hydrogenation vessel (e.g., Parr hydrogenator)

-

Filter aid (e.g., Celite®)

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve methyl 5-nitro-2-hydroxybenzoate (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

-

Seal the vessel and purge with an inert gas to remove air.

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

-

Route B: Experimental Procedures

Step 1: Reduction of 5-Nitrosalicylic Acid to 5-Aminosalicylic Acid

This protocol is adapted from established methods for the reduction of nitroarenes.[7]

-

Reagents and Materials:

-

5-Nitrosalicylic acid

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

-

Sodium carbonate or Sodium hydroxide solution

-

Round-bottom flask

-

Reflux condenser

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 5-nitrosalicylic acid (1.0 eq) and a mixture of ethanol and water.

-

Heat the mixture and add iron powder in portions, followed by the slow addition of concentrated hydrochloric acid.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and neutralize with a solution of sodium carbonate or sodium hydroxide.

-

Filter the hot solution to remove iron salts.

-

Acidify the filtrate to precipitate the 5-aminosalicylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Step 2: Esterification of 5-Aminosalicylic Acid to this compound

This detailed protocol is based on a reported synthesis of methyl 5-aminosalicylate.[8]

-

Reagents and Materials:

-

5-Aminosalicylic acid

-

Methanol

-

Thionyl chloride

-

Sodium hydroxide solution (25% w/v)

-

Sodium carbonate solution (20% w/v)

-

Water

-

Four-necked flask with reflux condenser, dropping funnel, thermometer, and mechanical stirrer

-

-

Procedure:

-

In a 5-liter four-necked flask, add methanol (3500 mL) and 5-aminosalicylic acid (500 g, 3.26 mol) and begin stirring.

-

Maintain the reaction temperature between 35-40 °C and slowly add thionyl chloride (600 mL, 8.16 mol) dropwise over approximately 2 hours.

-

After the addition is complete, heat the reaction mixture to reflux for 15-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Distill off approximately 2000 mL of methanol at atmospheric pressure.

-

Azeotropically distill the remaining methanol with water under reduced pressure to obtain a slurry.

-

Pour the slurry into water (3500 mL) and adjust the pH to 5.0 with 25% (w/v) NaOH solution, then to 7.0-7.5 with 20% (w/v) Na2CO3 solution.

-

Filter the precipitated solid and wash with water.

-

Dry the filter cake under reduced pressure at 65 °C to a constant weight to yield this compound.

-

Data Presentation

The following tables summarize the key quantitative data for the described synthetic routes.

Table 1: Comparison of Synthetic Routes

| Parameter | Route A: Esterification then Reduction | Route B: Reduction then Esterification |

| Starting Material | 5-Nitrosalicylic acid | 5-Nitrosalicylic acid |

| Intermediate 1 | Methyl 5-nitro-2-hydroxybenzoate | 5-Aminosalicylic acid |

| Key Reagents | Methanol, H₂SO₄, Pd/C, H₂ | Fe, HCl, Methanol, SOCl₂ |

| Overall Yield | Potentially high | Reported high yield for esterification step (90%)[8] |

| Key Considerations | Requires hydrogenation equipment | Involves handling of thionyl chloride |

Table 2: Physical and Spectral Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 93-95 °C | [8] |

| ¹H-NMR (CDCl₃) | δ 3.92 (s, 3H), 6.85 (m, 2H), 7.16 (d, 1H) | [8] |

| Mass Spectrum (m/z) | 167 (M+), 135, 107, 79 | [8] |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Caption: General experimental workflow.

Conclusion

This technical guide provides two viable and detailed synthetic routes for the preparation of this compound from 5-nitrosalicylic acid. Route A, involving esterification followed by reduction, is a classic approach suitable for laboratories equipped for catalytic hydrogenation. Route B, which proceeds via reduction and subsequent esterification with thionyl chloride, offers a high-yielding alternative for the final step. The choice of synthetic strategy will be dictated by the specific needs and resources of the research or development team. The provided experimental protocols, data tables, and visualizations serve as a comprehensive resource for the successful synthesis and characterization of this important chemical intermediate.

References

- 1. CAS 42753-75-3: this compound [cymitquimica.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid - Google Patents [patents.google.com]

- 8. METHYL 5-AMINOSALICYLATE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of Methyl 5-amino-2-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 5-amino-2-hydroxybenzoate (C₈H₉NO₃, Molar Mass: 167.16 g/mol ), a key intermediate in pharmaceutical and chemical synthesis.[1][2] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols and a workflow for structural elucidation.

Data Presentation

The spectroscopic data for this compound is summarized below. It is important to note that while references to experimental spectra exist in databases like SpectraBase, readily available public data is limited.[1] Therefore, the following tables are a combination of predicted data from reliable sources and expected values based on structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the amine, the hydroxyl, and the methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.0 | d | 1H | H-3 |

| ~ 6.9 - 6.7 | dd | 1H | H-4 |

| ~ 6.6 - 6.4 | d | 1H | H-6 |

| ~ 5.0 - 4.0 (broad) | s | 2H | -NH₂ |

| ~ 10.0 - 9.0 (broad) | s | 1H | -OH |

| ~ 3.8 | s | 3H | -OCH₃ |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (ester) |

| ~ 150 | C-OH |

| ~ 140 | C-NH₂ |

| ~ 125 | C-H (aromatic) |

| ~ 118 | C-H (aromatic) |

| ~ 115 | C-H (aromatic) |

| ~ 110 | C-COOCH₃ |

| ~ 52 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2990 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃) |

| ~ 1680 | Strong | C=O stretching (ester) |

| 1600 - 1450 | Medium to Strong | C=C stretching (aromatic ring) |

| ~ 1250 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The predicted data is for electrospray ionization (ESI).

| m/z (Mass-to-Charge Ratio) | Adduct/Fragment |

| 168.06552 | [M+H]⁺ |

| 190.04746 | [M+Na]⁺ |

| 166.05096 | [M-H]⁻ |

| 150.05550 | [M+H-H₂O]⁺ |

| 136.0398 | [M-OCH₃]⁺ |

| 108.0422 | [M-COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial as the acidic protons of the hydroxyl and amino groups may exchange with protic solvents.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the anvil.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI): Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

-

Mass Range: m/z 50-500.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in full scan mode. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to observe its fragmentation pattern.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Logical Relationship of Spectroscopic Techniques

This diagram shows how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

References

Physical and chemical properties of Methyl 5-amino-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-hydroxybenzoate, also known as Methyl 5-aminosalicylate, is an aromatic organic compound with significant potential in pharmaceutical and chemical industries. As a derivative of salicylic acid, it belongs to the aminosalicylates class of compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential biological activities, with a focus on data relevant to research and development.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid. It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 93-95°C | |

| Solubility | Soluble in ethanol, acetone; limited in water | |

| pH (of parent acid) | 4.0-4.1 (0.8 g/L in H₂O at 20°C) |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 3.92 ppm (3H, s, Ar-COOCH₃); 6.85 ppm (2H, m, Ar-H); 7.16 ppm (1H, d, J=2.73 Hz, Ar-H) | |

| ¹³C NMR | Aromatic C: ~110-150 ppm; C=O: ~160-185 ppm; OCH₃: ~50-90 ppm | |

| FT-IR (cm⁻¹) | O-H stretch: ~3200 (broad); C-H (sp³): ~2955; C=O stretch: ~1680; C-O stretch: ~1300-1100; N-H stretch: ~3400-3200; N-H bend: ~1650-1550 | |

| Mass Spectrometry (m/z) | 167 (M+), 135, 107, 79 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 5-aminosalicylic acid.

Protocol:

-

Reaction Setup: In a 5-liter four-necked flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer, add methanol (3500 mL) and 5-aminosalicylic acid (500 g, 3.26 mol).

-

Reagent Addition: While stirring, slowly add thionyl chloride (600 mL, 8.16 mol) dropwise over approximately 2 hours, maintaining the reaction temperature between 35-40°C.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 15-16 hours. The mixture will gradually turn into a brown slurry.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the amount of 5-aminosalicylic acid is below 1.0%.

-

Work-up:

-

Distill off approximately 2000 mL of methanol at atmospheric pressure.

-

Remove the remaining methanol by azeotropic distillation with water (3 x 1000 mL) under reduced pressure (200-250 mmHg) to obtain a slurry.

-

Pour the slurry into water (3500 mL).

-

Adjust the pH to 5.0 with a 25% (w/v) NaOH solution and then to 7.0-7.5 with a 20% (w/v) Na₂CO₃ solution.

-

-

Isolation and Purification:

-

Filter the precipitated solid and wash with water (2 x 1000 mL).

-

Dry the filter cake at 65°C under reduced pressure to a constant weight to yield the final product.

-

Workflow for Synthesis

Technical Guide: Characterization and Data for CAS 42753-75-3 (Methyl 5-amino-2-hydroxybenzoate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization, available data, and potential applications of the chemical compound identified by CAS number 42753-75-3, scientifically known as Methyl 5-amino-2-hydroxybenzoate. This document includes key physical and chemical properties, spectral data, synthesis and analytical methodologies, as well as a discussion of its potential biological activities and associated signaling pathways.

Chemical Identification and Properties

This compound is a disubstituted benzoic acid derivative.[1] It is also recognized by several synonyms, including Methyl 5-aminosalicylate and Mesalazine Methyl Ester.[2][3] This compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds, dyes, and agrochemicals.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 42753-75-3[4] |

| Molecular Formula | C₈H₉NO₃[2][5] |

| Molecular Weight | 167.16 g/mol [4][5] |

| IUPAC Name | This compound[3] |

| InChI | InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,9H2,1H3[2] |

| InChIKey | MXUHMQZOATZRIK-UHFFFAOYSA-N[2] |

| SMILES | COC(=O)c1cc(N)ccc1O[4] |

| Synonyms | Methyl 5-aminosalicylate, 5-Amino-2-hydroxybenzoic acid methyl ester, Mesalazine Methyl Ester, Methyl m-aminosalicylate[2][3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Solid, white to off-white crystalline powder[2] |

| Melting Point | 95-99 °C (lit.)[4][5] |

| Boiling Point | 319.2°C at 760 mmHg[5] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water[2] |

Spectral and Analytical Data

Characterization of this compound is supported by various spectral techniques.

Table 3: Spectral Data

| Technique | Data Highlights |

| ¹H-NMR (CDCl₃) | δ 3.92 ppm (3H, s, Ar-COOCH₃); 6.85 ppm (2H, m, Ar-H); 7.16 ppm (1H, d, J=2.73 Hz, Ar-H)[1] |

| ¹³C-NMR | Spectral data available[3] |

| Mass Spectrometry | m/z 167 (M+), 135, 107, 79[1] |

| Infrared (IR) | Spectral data available[3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 5-aminosalicylic acid.[1]

Protocol: Esterification of 5-Aminosalicylic Acid [1]

-

Reaction Setup: In a 5-liter four-necked flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer, add methanol (3500 mL) and 5-aminosalicylic acid (500 g, 3.26 mol).

-

Reagent Addition: While stirring, maintain the reaction temperature between 35-40 °C and slowly add thionyl chloride (600 mL, 8.16 mol) dropwise over approximately 2 hours.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 15-16 hours. The mixture will gradually turn into a brown slurry.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the amount of residual 5-aminosalicylic acid is below 1.0%.

-

Work-up:

-

Remove approximately 2000 mL of methanol by distillation at atmospheric pressure.

-

Azeotropically distill the remaining methanol with water (3 x 1000 mL) under reduced pressure (200-250 mmHg) to obtain a slurry.

-

Pour the slurry into water (3500 mL).

-

Adjust the pH first to 5.0 with a 25% (w/v) NaOH solution (approx. 750 mL) and then to 7.0-7.5 with a 20% (w/v) Na₂CO₃ solution (approx. 300 mL).

-

-

Isolation and Purification:

-

Filter the precipitated solid of this compound.

-

Wash the filter cake with water (2 x 1000 mL).

-

Dry the product to a constant weight at 65 °C under reduced pressure (250 mmHg).

-

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for this exact compound is not detailed in the provided search results, a general method can be adapted from protocols for similar aromatic compounds.

Hypothetical HPLC Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1% phosphoric acid in water) in an isocratic or gradient elution. A starting point could be a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength around 254 nm or 300 nm is often a good starting point for aromatic compounds).

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable organic solvent to a final concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The retention time and peak purity can be used to assess the identity and purity of the compound against a reference standard.

Biological Activity and Potential Applications

This compound is utilized in the preparation of various pharmaceutical compounds, including those investigated as sphingosine kinase inhibitors.[1] It has also been noted for its potential antimicrobial properties.[2]

Potential as a Sphingosine Kinase Inhibitor

Sphingosine kinases (SphK) are enzymes that catalyze the formation of sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes such as cell growth, survival, and migration. The upregulation of SphK1 is observed in various cancers, making it an attractive target for anticancer drug development.

dot

Caption: Proposed mechanism of action for this compound as a SphK1 inhibitor.

Experimental Protocol: Sphingosine Kinase 1 (SphK1) Inhibition Assay

The following is a representative fluorescence-based assay protocol for screening SphK1 inhibitors.

Protocol: In Vitro SphK1 Inhibition Assay

-

Reagents and Materials:

-

Human recombinant SphK1 enzyme.

-

D-erythro-sphingosine (substrate).

-

ATP.

-

Assay buffer (e.g., containing MgCl₂, Triton X-100, and a pH buffer).

-

Fluorescence detection reagents (e.g., a kit that measures ADP production).

-

Test compound (this compound) dissolved in DMSO.

-

Positive control inhibitor (e.g., SKI-II).

-

96-well microplate.

-

Fluorescence plate reader.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound or control, and the SphK1 enzyme.

-

Initiate the reaction by adding a mixture of sphingosine and ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the fluorescence detection reagents according to the manufacturer's instructions. This typically involves an enzymatic cascade that converts the ADP produced into a fluorescent product.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[5]

Table 4: GHS Hazard Information [5]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Sensitization, Skin | 1 | H317: May cause an allergic skin reaction |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[5]

-

Skin Protection: Handle with gloves. Wear a complete suit protecting against chemicals.[5]

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[5]

Handling and Storage:

-

Avoid contact with skin and eyes.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Provide appropriate exhaust ventilation at places where dust is formed.[5]

-

Store in a dry area at room temperature.[5]

Logical Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the evaluation of a novel chemical entity like this compound in a drug discovery context.

dot

Caption: A logical workflow for the preclinical evaluation of a chemical compound.

This guide provides a summary of the currently available technical information for CAS 42753-75-3. Researchers and drug development professionals are encouraged to consult the primary literature and safety data sheets for more detailed information.

References

- 1. This compound | 42753-75-3 [sigmaaldrich.com]

- 2. 42753-75-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 42753-75-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C8H9NO3 | CID 135127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 5-amino-2-hydroxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-amino-2-hydroxybenzoate, a key intermediate in the pharmaceutical and chemical industries. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies detailed herein are based on established and widely accepted scientific protocols.

Introduction

This compound (CAS No: 42753-75-3), also known as Methyl 5-aminosalicylate, is an aromatic compound featuring both an amino and a hydroxyl group, making it a versatile building block in organic synthesis.[1] Its solubility is a critical parameter for process development, formulation, and quality control in the pharmaceutical and chemical industries. This guide outlines the standard procedures for accurately determining the solubility of this compound in relevant organic solvents. While qualitative descriptions indicate its solubility in solvents like ethanol and acetone, precise quantitative data is essential for scientific and industrial applications.[1]

Data Presentation

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Isopropyl Alcohol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocols

The following section details the recommended experimental protocol for determining the solubility of this compound in organic solvents using the reliable shake-flask method followed by quantitative analysis via UV-Vis spectrophotometry.

3.1. Principle of the Shake-Flask Method

The shake-flask method is a widely used and accepted technique for determining the thermodynamic solubility of a solid in a solvent.[2] The method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then measured, which represents its solubility at that specific temperature.

3.2. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

3.3. Experimental Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a conical flask.

-

Add a known volume of the desired organic solvent to the flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker with a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is advisable to perform preliminary experiments to determine the optimal equilibration time.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle for a period (e.g., 2 hours) at the same constant temperature.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid overestimation of the solubility.

-

-

Quantitative Analysis by UV-Vis Spectrophotometry:

-

Determination of λmax: Prepare a dilute standard solution of this compound in the solvent of interest. Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

-

3.4. Data Calculation

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Solubility ( g/100 mL) = (Concentration from calibration curve in g/L) / 10

-

Solubility (mol/L) = (Concentration from calibration curve in g/L) / Molar Mass of this compound (167.16 g/mol )

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational framework for researchers to determine the solubility of this compound. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is crucial for advancing research and development in related fields.

References

Analysis of Methyl 5-amino-2-hydroxybenzoate Crystal Structure Not Available in Public Domain

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure analysis for Methyl 5-amino-2-hydroxybenzoate. While extensive information exists for related compounds and derivatives, the precise crystallographic data for the title compound, including unit cell parameters, space group, and detailed intermolecular interactions, remains uncharacterized in the retrieved results.

Research into compounds with similar chemical moieties, such as "methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate," has been conducted, providing detailed crystallographic analysis for that specific molecule.[1][2] These studies offer insights into the molecular geometry and packing of a more complex derivative but are not directly applicable to the simpler this compound. Data for other related benzoate compounds are also available but do not fulfill the specific request for the title compound.[3][4]

General chemical and physical properties of this compound are well-documented, including its molecular formula (C8H9NO3), molecular weight, and various synonyms such as Methyl 5-aminosalicylate.[5][6] However, this information does not include the experimental data required for a detailed crystallographic guide.

Due to the absence of specific crystallographic data for this compound in the provided search results, the creation of quantitative data tables and visualizations of its crystal structure and intermolecular interactions is not possible at this time. Further experimental research involving single-crystal X-ray diffraction would be necessary to determine the crystal structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-methylpyridinium 2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-methylpyridinium 2-hydroxy-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H9NO3 | CID 135127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 42753-75-3: this compound [cymitquimica.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of Methyl 5-amino-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of Methyl 5-amino-2-hydroxybenzoate. Due to a lack of publicly available experimental data for this specific compound, this guide synthesizes information from related molecules, primarily its parent compound, 5-aminosalicylic acid (5-ASA), and general principles of thermal analysis for aromatic esters. It offers detailed, adaptable experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to perform their own analyses. This document is intended to serve as a foundational resource for scientists and professionals involved in the development and handling of this and structurally similar compounds.

Introduction

This compound is an organic compound that finds application as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its thermal stability is paramount for safe handling, storage, and processing, particularly in drug development where thermal events can impact purity, efficacy, and safety. This guide outlines the theoretical basis for its thermal behavior and provides practical methodologies for its empirical determination.

Predicted Thermal Behavior of this compound

While direct experimental data for this compound is not available in the reviewed literature, the thermal behavior of the parent compound, 5-aminosalicylic acid (5-ASA), and other related aminobenzoates can provide valuable insights.

The thermal decomposition of 5-ASA is complex. In aqueous solutions, its degradation is primarily driven by oxidation.[1] However, in the solid state, thermal decomposition is expected to follow different pathways. For instance, the structurally similar 4-aminosalicylic acid undergoes a two-stage mass loss, with the initial step being decarboxylation.[2] For this compound, the presence of the methyl ester group instead of a carboxylic acid group makes decarboxylation less likely as a primary decomposition step.

Instead, the decomposition of this compound is more likely to be initiated by the cleavage of the ester bond or reactions involving the amino and hydroxyl groups at elevated temperatures. Aromatic esters, in general, are known to be relatively stable.[3]

The following table summarizes the expected thermal events for this compound based on the analysis of related compounds. The temperature ranges are indicative and would need to be confirmed by experimental analysis.

| Thermal Event | Predicted Temperature Range (°C) | Technique | Anticipated Observation | Notes |

| Melting | 150 - 200 | DSC | Sharp endothermic peak | The presence of intermolecular hydrogen bonding due to the amino and hydroxyl groups would likely result in a relatively high melting point. |

| Decomposition | > 200 | TGA/DSC | Mass loss (TGA), Exothermic/Endothermic events (DSC) | The decomposition is expected to be a multi-stage process, potentially involving the loss of the methoxy group, followed by the degradation of the aromatic ring. The atmosphere (inert vs. oxidative) will significantly influence the decomposition pathway and products. |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[4][5]

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is crucial for determining decomposition temperatures and identifying the different stages of mass loss.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation:

-

Ensure the sample is a fine, homogeneous powder.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[6]

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Select the desired atmosphere (e.g., high-purity nitrogen for an inert environment or dry air for an oxidative environment) and set the purge gas flow rate (typically 20-50 mL/min).[7]

-

-

Thermal Method:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[8]

-

Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[9][10]

Objective: To determine the melting point and identify other thermal transitions of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the purge gas (typically nitrogen at 20-50 mL/min) to maintain an inert atmosphere.

-

-

Thermal Method:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.[12]

-

Continuously record the heat flow and temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

-

Determine the onset temperature and the peak temperature for each thermal event.

-

Calculate the enthalpy change (ΔH) for each transition by integrating the area under the peak.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the TGA and DSC experiments described above.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, this guide provides a robust theoretical framework and practical experimental protocols for its determination. By leveraging knowledge of structurally related compounds and established analytical techniques, researchers can effectively characterize the thermal properties of this compound. The provided TGA and DSC methodologies offer a clear path forward for obtaining the critical data necessary for ensuring the safe handling, storage, and application of this compound in research and drug development. It is strongly recommended that experimental analysis be conducted to validate the predicted thermal behavior and to establish a definitive thermal profile for this compound.

References

- 1. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 5. etamu.edu [etamu.edu]

- 6. epfl.ch [epfl.ch]

- 7. youtube.com [youtube.com]

- 8. odr.chalmers.se [odr.chalmers.se]

- 9. torontech.com [torontech.com]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. qualitest.ae [qualitest.ae]

Synonyms and alternative names for Methyl 5-amino-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-amino-2-hydroxybenzoate, a versatile chemical compound with applications in various scientific fields. The document details its chemical identity, physical properties, synthesis, and analytical characterization.

Chemical Identity and Nomenclature

This compound is a substituted aromatic compound. For clarity and comprehensive database searching, a variety of synonyms and alternative names are used to refer to this molecule.

A structured summary of its identifiers is provided in Table 1.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Value |

| Systematic Name | This compound |

| Common Synonyms | Methyl 5-aminosalicylate, 5-Amino-2-hydroxybenzoic acid methyl ester, Mesalazine Methyl Ester, Methyl m-aminosalicylate |

| CAS Registry No. | 42753-75-3 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| InChI | InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,9H2,1H3 |

| InChIKey | MXUHMQZOATZRIK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=C1)N)O |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Crystalline Solid | [1] |

| Appearance | White to off-white | [1] |

| Melting Point | 93-95 °C | [2] |

| Boiling Point | Data not available | |

| Solubility in Water | Limited solubility | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the Fischer esterification of 5-aminosalicylic acid with methanol in the presence of an acid catalyst. A detailed experimental protocol is provided below.

Fischer Esterification of 5-Aminosalicylic Acid

This protocol is adapted from a documented synthetic procedure.[2]

Materials:

-

5-Aminosalicylic acid (500 g, 3.26 mol)

-

Methanol (3500 mL)

-

Thionyl chloride (600 mL, 8.16 mol)

-

25% (w/v) Sodium hydroxide solution

-

20% (w/v) Sodium carbonate solution

-

Water

-

5-liter four-necked flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer.

Procedure:

-

To the four-necked flask, add methanol and 5-aminosalicylic acid. Begin stirring the mixture.

-

Maintain the reaction temperature between 35-40 °C and slowly add thionyl chloride dropwise over approximately 2 hours.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 15-16 hours. The mixture will gradually turn into a brown, dilute slurry.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the concentration of the starting material, 5-aminosalicylic acid, is below 1.0%.

-

Once the reaction is complete, distill off approximately 2000 mL of methanol under atmospheric pressure.

-

Azeotropically distill the remaining methanol with water (3 x 1000 mL) under reduced pressure (200-250 mmHg) to obtain a slurry.

-

Pour the slurry into 3500 mL of water.

-

Adjust the pH of the mixture first to 5.0 with a 25% (w/v) sodium hydroxide solution (approximately 750 mL) and then to a final pH of 7.0-7.5 with a 20% (w/v) sodium carbonate solution (approximately 300 mL).

-

Filter the precipitated solid and wash the filter cake with water (2 x 1000 mL).

-

Dry the solid to a constant weight at 65 °C under reduced pressure (250 mmHg) to yield this compound.

Expected Yield: Approximately 490 g (90%).

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (CDCl₃):

-

δ 3.92 ppm (3H, singlet, Ar-COOCH₃)

-

δ 6.85 ppm (2H, multiplet, Ar-H)

-

δ 7.16 ppm (1H, doublet, J=2.73 Hz, Ar-H)[2]

-

Mass Spectrometry (MS):

-

m/z: 167 (M+), 135, 107, 79[2]

Biological Activity and Potential Applications

While this compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and dye industries, some potential biological activities have been suggested.[1] It is often considered for its potential antimicrobial properties.[1]

Currently, there is a lack of specific studies detailing its mechanism of action or its involvement in defined signaling pathways. Its structural similarity to salicylic acid and mesalazine (5-aminosalicylic acid) suggests that it could potentially be investigated for anti-inflammatory or related activities. However, further research is required to elucidate its specific biological functions.

Given its role as a synthetic intermediate, a logical workflow for its potential application in drug discovery is presented below.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of Methyl 5-amino-2-hydroxybenzoate

Abstract

This application note details a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 5-amino-2-hydroxybenzoate. The method is suitable for quality control, stability testing, and research applications. The developed isocratic method utilizes a C18 column with a mobile phase of methanol and a phosphate buffer at a pH that ensures good peak shape and resolution. Detection is performed using a UV detector at a wavelength optimized for the analyte. This document provides a comprehensive protocol for method development, validation, and sample analysis, adhering to stringent standards for accuracy, precision, and linearity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its purity and stability are critical for the quality of the final products. Therefore, a reliable and validated analytical method for its quantification is essential. This application note describes the development and validation of a simple, rapid, and reliable isocratic RP-HPLC method for the determination of this compound. The method is designed to be stability-indicating, capable of separating the main compound from its potential degradation products and related impurities.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water | [1] |

| Synonyms | Methyl 5-aminosalicylate, 5-Amino-2-hydroxybenzoic acid methyl ester | [1][2] |

HPLC Method Development and Optimization

The development of a robust HPLC method involves a systematic approach to optimizing various chromatographic parameters to achieve the desired separation and sensitivity.

Logical Workflow for HPLC Method Development

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using Methyl 5-amino-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic moieties. Their widespread applications span various industries, including textiles, printing, food, and cosmetics. In the realm of scientific research and drug development, azo compounds are of significant interest due to their diverse biological activities and their use as chromogenic substrates and pH indicators.

Methyl 5-amino-2-hydroxybenzoate, a derivative of salicylic acid, is a valuable precursor for the synthesis of a variety of azo dyes. The presence of the amino group allows for diazotization, while the phenolic hydroxyl and methyl ester groups can modulate the final properties of the dye, such as its color, solubility, and binding characteristics. This document provides detailed protocols for the synthesis of azo dyes using this compound as the diazo component, along with representative data and workflows to guide researchers in their synthetic endeavors.

Principle of Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step electrophilic aromatic substitution reaction:

-

Diazotization: The primary aromatic amine of this compound is converted into a reactive diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, anilines, and other activated aromatic compounds. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component to form a stable azo compound, characterized by the vibrant color imparted by the extended conjugated system.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the synthesis of azo dyes using this compound. Researchers should note that optimization of reaction conditions may be necessary for different coupling components.

Protocol 1: Diazotization of this compound

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

In a 250 mL beaker, suspend the desired molar amount of this compound in a mixture of distilled water and a 2.5 to 3 molar excess of concentrated hydrochloric acid.

-

Stir the mixture until the amine is fully dissolved. Gentle warming may be necessary, followed by cooling.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.

-

In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

-

After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction.

-

The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with a suitable coupling component to form the azo dye. The examples provided are for coupling with a phenol (e.g., 2-naphthol) and an aniline (e.g., N,N-dimethylaniline).

A. Coupling with a Phenolic Compound (e.g., 2-Naphthol)

Materials:

-

Diazonium salt solution from Protocol 1

-

2-Naphthol

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Ice bath

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a 400 mL beaker, dissolve a molar equivalent of 2-naphthol in a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled alkaline solution of 2-naphthol.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

-

Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

B. Coupling with an Aromatic Amine (e.g., N,N-Dimethylaniline)

Materials:

-

Diazonium salt solution from Protocol 1

-

N,N-Dimethylaniline

-

Glacial Acetic Acid

-

Sodium Acetate

-

Ice bath

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a 400 mL beaker, dissolve a molar equivalent of N,N-dimethylaniline in a minimal amount of glacial acetic acid.

-

Cool this solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of N,N-dimethylaniline.

-

A colored solution or precipitate of the azo dye will form.

-

After the addition is complete, add a saturated solution of sodium acetate to neutralize the excess acid and promote the precipitation of the dye.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

-

Isolate the crude dye by vacuum filtration, washing it with cold water.

-

Purify the crude dye by recrystallization from an appropriate solvent.

Quantitative Data

The following table presents representative data for azo dyes synthesized from 5-aminosalicylic acid, the parent compound of this compound. This data can serve as a reference for the expected outcomes when using the methyl ester.

| Diazo Component | Coupling Component | Solvent for λmax | λmax (nm) | Yield (%) | Reference |

| 5-Aminosalicylic Acid | Thymol | Basic Medium | 470 | Not Reported | [1] |

| 5-Aminosalicylic Acid | Salicylic Acid | Not Reported | Not Reported | Not Reported | [2] |

| 5-Aminosalicylic Acid | Various Amino Derivatives | Not Reported | Not Reported | Not Reported | [3] |

Note: The yield and λmax will vary depending on the specific coupling component used and the reaction conditions.

Characterization of Synthesized Azo Dyes

The synthesized azo dyes can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

-

UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax), which is indicative of the dye's color.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group, O-H of the phenol, C=O of the ester, and N-H of any secondary or primary amines.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized dye.

-

Melting Point: To assess the purity of the final product.

Visualizations

Chemical Synthesis Pathway

Caption: General reaction scheme for the synthesis of azo dyes.

Experimental Workflow

Caption: A typical experimental workflow for azo dye synthesis.

Logical Relationship of Components

Caption: Relationship between precursor, intermediate, and final products.

References

Application Notes and Protocols: Methyl 5-Amino-2-Hydroxybenzoate as a Precursor for Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-hydroxybenzoate, also known as methyl 5-aminosalicylate, is a versatile aromatic compound that serves as a key starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both an amine and a hydroxyl group on a benzoate backbone, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of prominent pharmaceutical ingredients derived from this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | White to off-white crystalline solid[1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water[1] |

| CAS Number | 42753-75-3 |

Application 1: Synthesis of Mesalamine (5-Aminosalicylic Acid)

Mesalamine, or 5-aminosalicylic acid (5-ASA), is a first-line anti-inflammatory agent for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[2][3][4] The primary route to obtaining Mesalamine from its methyl ester precursor is through hydrolysis.

Experimental Workflow: Hydrolysis of this compound

Caption: Workflow for the synthesis of Mesalamine.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol is adapted from the general principles of ester hydrolysis.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

-

Heating mantle

-

Magnetic stirrer

-

pH meter or pH paper

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known quantity of this compound in a minimal amount of ethanol.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2 M) to the flask. A typical molar ratio of NaOH to the ester is 2:1 to ensure complete hydrolysis.

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Cooling and Acidification: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a beaker and cool further in an ice bath. Slowly add hydrochloric acid dropwise with stirring to neutralize the excess NaOH and protonate the carboxylate, precipitating the 5-aminosalicylic acid. Adjust the pH to approximately 3-4.[5]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with cold deionized water to remove any inorganic salts. Recrystallization from water or an ethanol/water mixture can be performed for further purification.

-

Drying: Dry the purified 5-aminosalicylic acid in a vacuum oven at a suitable temperature (e.g., 60-70 °C) to a constant weight.

Quantitative Data

| Parameter | Expected Value |

| Yield | > 80%[5] |

| Purity (by HPLC) | > 99% |

| Melting Point | ~280 °C (decomposes) |

Application 2: Synthesis of N-Acyl-5-Aminosalicylate Derivatives

The amino group of this compound can be readily acylated to produce a variety of N-acyl derivatives, which may exhibit modified pharmacokinetic properties or biological activities. These derivatives can act as prodrugs of Mesalamine or possess intrinsic therapeutic effects.

Experimental Workflow: N-Acylation of this compound

Caption: General workflow for N-acylation.

Experimental Protocol: Synthesis of N-Acetyl-5-aminosalicylic acid methyl ester

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve this compound in a suitable organic solvent such as dichloromethane in a round-bottom flask.

-

Acylation: Add a base (e.g., pyridine or triethylamine, ~1.2 equivalents) to the solution. Cool the mixture in an ice bath and slowly add acetic anhydride (~1.1 equivalents) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Signaling Pathways of Mesalamine

The therapeutic effect of Mesalamine in inflammatory bowel disease is attributed to its modulation of several key inflammatory signaling pathways.

Caption: Major signaling pathways modulated by Mesalamine.

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: Mesalamine is known to inhibit the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid by targeting the COX and LOX enzymes. This action reduces the inflammatory cascade in the intestinal mucosa.

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. Mesalamine has been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory response.

-

Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): PPAR-γ is a nuclear receptor with anti-inflammatory properties. Mesalamine can act as a ligand for PPAR-γ, and its activation leads to the suppression of inflammatory gene expression in the colon.

Conclusion

This compound is a crucial precursor in the synthesis of important pharmaceutical ingredients, most notably Mesalamine. The straightforward hydrolysis of its methyl ester provides an efficient route to this widely used anti-inflammatory drug. Furthermore, the reactivity of its amino group allows for the synthesis of various derivatives with potential for tailored therapeutic profiles. The understanding of the synthetic routes from this precursor, coupled with the knowledge of the downstream signaling pathways of the resulting APIs, is essential for researchers and professionals in the field of drug development.

References

- 1. allindianpatents.com [allindianpatents.com]

- 2. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciencetechindonesia.com [sciencetechindonesia.com]

- 5. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Benzothiazole Derivatives from Methyl 5-amino-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-amino-6-hydroxy-benzothiazole-5-carboxylic acid methyl ester from Methyl 5-amino-2-hydroxybenzoate. This method is based on the well-established Hugershoff reaction, which involves the formation of a thiourea derivative followed by oxidative cyclization. Additionally, the significant biological activities and associated signaling pathways of benzothiazole derivatives are discussed, highlighting their potential in drug discovery and development.

Introduction